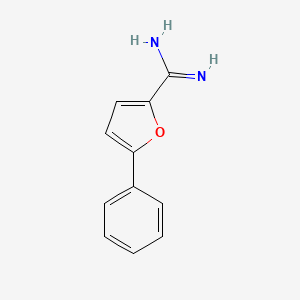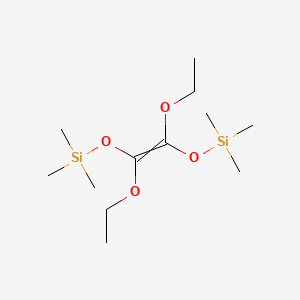![molecular formula C20H18Se B14389095 1,1'-{[2-(Methylselanyl)phenyl]methylene}dibenzene CAS No. 88048-92-4](/img/structure/B14389095.png)
1,1'-{[2-(Methylselanyl)phenyl]methylene}dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-{[2-(Methylselanyl)phenyl]methylene}dibenzene is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a methylselanyl group attached to a phenyl ring, which is further connected to a methylene bridge linking two benzene rings. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-{[2-(Methylselanyl)phenyl]methylene}dibenzene typically involves the reaction of 2-(methylselanyl)benzaldehyde with benzene in the presence of a catalyst. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the methylene bridge between the benzene rings.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-{[2-(Methylselanyl)phenyl]methylene}dibenzene can undergo various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the methylselanyl group to a selenol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylselanyl group can yield selenoxide derivatives, while substitution reactions can produce a variety of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-{[2-(Methylselanyl)phenyl]methylene}dibenzene has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent due to its unique chemical properties.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Wirkmechanismus
The mechanism by which 1,1’-{[2-(Methylselanyl)phenyl]methylene}dibenzene exerts its effects involves interactions with molecular targets and pathways. The methylselanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound’s ability to undergo electrophilic aromatic substitution allows it to interact with various biological molecules, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
1,1’-{[2-(Methylthio)phenyl]methylene}dibenzene: Similar structure but with a methylthio group instead of a methylselanyl group.
1,1’-{[2-(Methylsulfinyl)phenyl]methylene}dibenzene: Contains a methylsulfinyl group, which is an oxidized form of the methylthio group.
1,1’-{[2-(Methylsulfonyl)phenyl]methylene}dibenzene: Contains a methylsulfonyl group, which is a further oxidized form of the methylthio group.
Uniqueness: 1,1’-{[2-(Methylselanyl)phenyl]methylene}dibenzene is unique due to the presence of the methylselanyl group, which imparts distinct chemical properties compared to its sulfur analogs. The selenium atom in the methylselanyl group can participate in unique redox reactions and interactions, making this compound particularly interesting for research in redox biology and material science.
Eigenschaften
CAS-Nummer |
88048-92-4 |
|---|---|
Molekularformel |
C20H18Se |
Molekulargewicht |
337.3 g/mol |
IUPAC-Name |
1-benzhydryl-2-methylselanylbenzene |
InChI |
InChI=1S/C20H18Se/c1-21-19-15-9-8-14-18(19)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,20H,1H3 |
InChI-Schlüssel |
RBNJLHKDRMFFIF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Se]C1=CC=CC=C1C(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


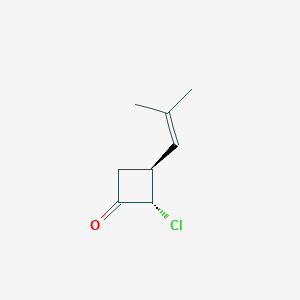
silyl}hexan-1-ol](/img/structure/B14389020.png)

![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene](/img/structure/B14389026.png)
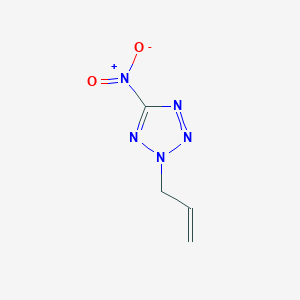


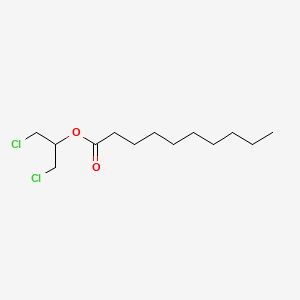
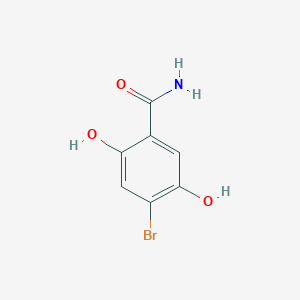
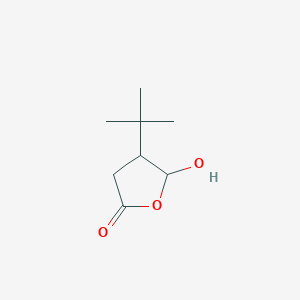
![1-Ethyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14389061.png)

